(R)-3-(Fmoc-amino)pyrrolidine hydrochloride is a compound that plays a significant role in organic synthesis, particularly in the field of peptide chemistry. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino group on a pyrrolidine ring. The Fmoc group is widely used as a temporary protecting group for amines in solid-phase peptide synthesis due to its stability and ease of removal under basic conditions.
This compound can be synthesized from 3-aminopyrrolidine, which is commercially available or can be prepared through various synthetic routes. The Fmoc protecting group can be introduced using Fmoc chloride or related reagents.
(R)-3-(Fmoc-amino)pyrrolidine hydrochloride belongs to the class of organic compounds known as amines, specifically secondary amines due to the presence of two carbon substituents on the nitrogen atom. It is also classified as a derivative of pyrrolidine, which is a five-membered heterocyclic compound containing one nitrogen atom.
The synthesis of (R)-3-(Fmoc-amino)pyrrolidine hydrochloride typically involves the following steps:
The reaction can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the completion of the reaction and assess the purity of the final product. The typical yield for this reaction can range from 70% to 90%, depending on the reaction conditions and purity of starting materials.
The molecular structure of (R)-3-(Fmoc-amino)pyrrolidine hydrochloride features:
The molecular formula for (R)-3-(Fmoc-amino)pyrrolidine hydrochloride is . Its molar mass is approximately 300.77 g/mol. The compound exhibits characteristic peaks in NMR and IR spectroscopy that confirm its structure.
The efficiency and selectivity of these reactions can be influenced by factors such as solvent choice, temperature, and concentration. For instance, using less polar solvent mixtures has been shown to enhance coupling efficiency when employing pyrrolidine as a base for Fmoc removal .
The mechanism for Fmoc protection involves nucleophilic attack by the amino group on Fmoc chloride, resulting in the formation of an Fmoc carbamate. Upon cleavage, piperidine abstracts the proton from the nitrogen, leading to deprotection and formation of dibenzofulvene as a byproduct.
Studies have shown that pyrrolidine can effectively facilitate Fmoc removal in various solvent systems, achieving high crude peptide purities . The reaction kinetics can be monitored using HPLC to assess conversion rates and identify side products.
Relevant analyses such as NMR and mass spectrometry provide insights into its structural integrity and purity levels post-synthesis.
(R)-3-(Fmoc-amino)pyrrolidine hydrochloride is primarily used in:
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, ranks among the most privileged scaffolds in pharmaceutical design. Its prominence is evidenced by its presence in >37 FDA-approved drugs, positioning it first among non-aromatic nitrogen heterocycles [1] [9]. This preference stems from three key structural attributes:
Table 1: Physicochemical Comparison of Pyrrolidine with Related Scaffolds [1]
Scaffold | PSA (Ų) | LogP | Dipole Moment (D) | Conformational Flexibility |
---|---|---|---|---|
Pyrrolidine | 12.0 | 0.45 | 1.57 | High (pseudorotation) |
Pyrrole (aromatic) | 11.7 | 0.91 | 1.80 | Low (planar) |
Cyclopentane | 0.0 | 1.75 | 0.00 | Moderate |
The chiral environment of substituted pyrrolidines profoundly influences bioactivity. A seminal example is the GPR40 agonist series for type 2 diabetes. The (R,R)-enantiomer bearing a cis-4-trifluoromethyl group (EC₅₀ = 0.11 µM at human GPR40) demonstrated >4-fold greater potency than its (S,S)-counterpart (EC₅₀ = 0.49 µM) due to optimized receptor interactions. Fluorine substitution further locked the ring into a bioactive pseudo-axial conformation [1] [10]. This stereospecificity aligns with FDA guidelines emphasizing chiral purity to avoid inactive or toxic enantiomers [1].
Natural products further validate pyrrolidine’s utility. Alkaloids like nicotine, (R)-bgugaine, and aegyptolidine A exhibit diverse bioactivities—from antimicrobial to anticancer effects—leveraging their stereochemically defined pyrrolidine cores [1] [9]. Modern drug approvals (2022) continue this trend:
The fluorine effect in pyrrolidine derivatives enhances metabolic stability, membrane permeability, and target affinity. Compounds like (R)-3-fluoropyrrolidine serve as dipeptidyl peptidase IV inhibitors and nicotinic receptor ligands, underscoring the strategic value of fluorinated analogs [10].
The 9-fluorenylmethoxycarbonyl (Fmoc) group revolutionized solid-phase peptide synthesis (SPPS) by enabling milder reaction conditions and true orthogonality compared to traditional t-butyloxycarbonyl (Boc) strategies. Fmoc’s base lability (cleavable with 20% piperidine/DMF) allows compatibility with acid-labile side-chain protecting groups (e.g., OtBu for Asp/Glu, Trt for Asn/Cys/His, Pbf for Arg), facilitating complex peptide assembly [3] [6] [8].
Table 2: Fmoc vs. Boc Protection Strategies in Peptide Synthesis [3] [6] [8]
Parameter | Fmoc/tBu Strategy | Boc/Benzyl Strategy |
---|---|---|
Deprotection Reagent | Piperidine/DMF (base) | Trifluoroacetic Acid (TFA, acid) |
Side-Chain Stability | High (acid-labile groups retained) | Moderate (repeated TFA exposure causes gradual deprotection) |
Final Cleavage | TFA cocktails | Anhydrous Hydrogen Fluoride (HF) |
Orthogonality | Excellent | Partial |
Automation Suitability | High | Moderate (HF handling challenges) |
(R)-3-(Fmoc-amino)pyrrolidine hydrochloride (CAS: 811841-92-6) exemplifies a tailored building block merging chiral pyrrolidine advantages with Fmoc utility. Its structural features include:
Schematic 1: Synthetic Utility of (R)-3-(Fmoc-amino)pyrrolidine HydrochlorideFmoc-deprotection
→ Liberated amine for peptide chain elongation or bioconjugationPyrrolidine nitrogen
→ Site for carboxylic acid activation (amide bond formation)
In SPPS, this compound addresses "difficult sequence" challenges (e.g., aggregation-prone segments) by introducing conformational constraints that disrupt β-sheet formation. Its pyrrolidine backbone also enhances proteolytic stability in therapeutic peptides [6] [8]. Beyond linear synthesis, it serves in:
The electron-rich fluorene system in Fmoc permits UV monitoring (λ_max = 301 nm) during deprotection, enabling real-time reaction verification—a critical quality control feature absent in Boc chemistry [3] [8]. However, base-mediated side reactions require vigilance. Aspartimide formation (via succinimide intermediate) remains a key risk when aspartic acid precedes sterically hindered residues like (R)-3-aminopyrrolidine. Mitigation strategies include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7